4-Bromo-2-propoxybenzoic acid
CAS No.: 269731-55-7
Cat. No.: VC2044264
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 269731-55-7 |
---|---|
Molecular Formula | C10H11BrO3 |
Molecular Weight | 259.1 g/mol |
IUPAC Name | 4-bromo-2-propoxybenzoic acid |
Standard InChI | InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
Standard InChI Key | RDOBBDKYPTZFCM-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)Br)C(=O)O |
Canonical SMILES | CCCOC1=C(C=CC(=C1)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-2-propoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 4-position of the benzene ring and a propoxy group at the 2-position. This specific substitution pattern gives the molecule distinctive chemical and physical properties that make it valuable for various applications in organic synthesis and research.
Molecular Identifiers and Properties
The compound is precisely identified through several chemical descriptors that distinguish it from related substances:
Property | Value |
---|---|
IUPAC Name | 4-bromo-2-propoxybenzoic acid |
CAS Number | 269731-55-7 |
Molecular Formula | C₁₀H₁₁BrO₃ |
Molecular Weight | 259.10 g/mol |
InChI | InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChIKey | RDOBBDKYPTZFCM-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)Br)C(=O)O |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Bromo-2-propoxybenzoic acid is essential for its proper handling, storage, and application in chemical synthesis.
Solubility Profile
Though comprehensive solubility data is limited, as a substituted benzoic acid, the compound is expected to have:
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Limited solubility in water (due to the hydrophobic bromine and propoxy groups)
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Good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide
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Enhanced solubility in basic aqueous solutions (due to deprotonation of the carboxylic acid group)
The presence of the propoxy group likely enhances its lipophilicity compared to simpler benzoic acid derivatives .
Chemical Reactivity and Reactions
The reactivity of 4-Bromo-2-propoxybenzoic acid is determined by its three key functional groups, each offering distinct reactivity patterns.
Carboxylic Acid Group Reactions
The carboxylic acid functionality can participate in numerous reactions:
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Esterification: Reaction with alcohols to form the corresponding esters
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Amidation: Conversion to amides through reaction with amines
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Reduction: Reduction to the corresponding alcohol (4-bromo-2-propoxybenzyl alcohol)
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Salt formation: Reaction with bases to form carboxylate salts
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Decarboxylation: Under certain conditions, loss of the carboxyl group
Bromine-Centered Reactions
The bromine substituent at the 4-position serves as a versatile handle for further transformations:
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Cross-coupling reactions: The aryl bromide can participate in Suzuki, Stille, Negishi, or Buchwald-Hartwig coupling reactions
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Metal-halogen exchange: Reaction with organolithium reagents to form aryllithium intermediates
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Nucleophilic aromatic substitution: Replacement of bromine with various nucleophiles under appropriate conditions
Propoxy Group Chemistry
The propoxy group can undergo:
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Cleavage reactions: Under strong acidic conditions or with certain nucleophiles
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Oxidation: The propyl chain can be oxidized under specific conditions
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Steric effects: The propoxy group influences the accessibility of the other functional groups
Comparison with Structurally Related Compounds
Understanding how 4-Bromo-2-propoxybenzoic acid relates to similar compounds provides valuable context for its applications and properties.
Comparative Analysis of Related Compounds
Table 1: Comparison of 4-Bromo-2-propoxybenzoic acid with Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference from 4-Bromo-2-propoxybenzoic acid |
---|---|---|---|---|
4-Bromo-2-propoxybenzoic acid | 269731-55-7 | C₁₀H₁₁BrO₃ | 259.10 | Reference compound |
4-Bromo-2-propoxybenzamide | 1228957-02-5 | C₁₀H₁₂BrNO₂ | 258.11 | Carboxylic acid replaced with amide group |
4-Bromo-2-propyl-benzoic acid | 194487-60-0 | C₁₀H₁₁BrO₂ | 243.10 | Propoxy group replaced with propyl group |
3-Bromo-4-propoxybenzoic acid | 849509-45-1 | C₁₀H₁₁BrO₃ | 259.10 | Positional isomer (bromine at 3-position, propoxy at 4-position) |
5-bromo-2-propoxybenzoic acid | Not available | C₁₀H₁₁BrO₃ | 259.10 | Positional isomer (bromine at 5-position) |
4-Bromo-2-ethylbenzoic acid | 644984-78-1 | C₉H₉BrO₂ | 229.07 | Propoxy group replaced with ethyl group |
4-Bromo-2-hydroxybenzoic acid | 1666-28-0 | C₇H₅BrO₃ | 217.02 | Propoxy group replaced with hydroxyl group |
4-Bromobenzoic acid | 586-76-5 | C₇H₅BrO₂ | 201.02 | No substituent at 2-position |
These structural modifications significantly affect properties such as solubility, reactivity, and potential biological activity .
Structure-Property Relationships
The specific positioning of functional groups in 4-Bromo-2-propoxybenzoic acid compared to its analogs influences several characteristics:
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Electronic effects: The propoxy group provides electron donation to the aromatic ring, while the bromine is electron-withdrawing
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Steric considerations: The ortho-propoxy group creates steric hindrance around the carboxylic acid
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Hydrogen bonding capacity: Differs from hydroxyl-containing analogs, affecting crystal packing and solubility
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Reactivity patterns: The specific substitution pattern creates unique reactivity profiles for each position on the aromatic ring
Supplier | Catalog/Reference Number | Purity | Package Size | Additional Information |
---|---|---|---|---|
Activate Scientific | AS203083-G1 | 98% | 1 g | MDL: MFCD11619323 |
Combi-Blocks | CA-5000 | Not specified | Not specified | For research use only |
MolCore | MC18U287 | ≥97% | Not specified | ISO-certified manufacturer |
AK Scientific (AKSci) | V4826 | 95% | Not specified | Store in cool, dry place |
Sigma-Aldrich | COM448617312 | 98% | Not specified | Sourced from Combi-Blocks |
Fisher Scientific | 501583843 | 98% | 1 g | From eMolecules supplier |
These suppliers primarily target the research chemistry market, providing high-purity material suitable for synthetic applications and scientific investigations .
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